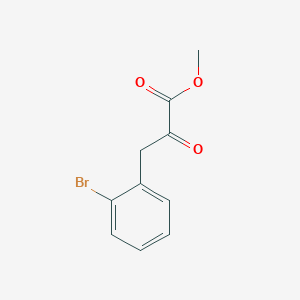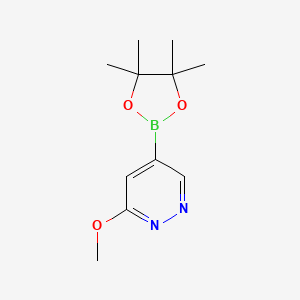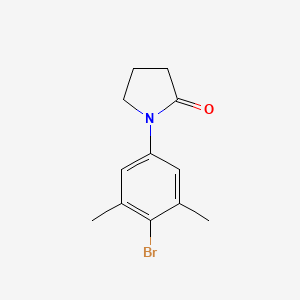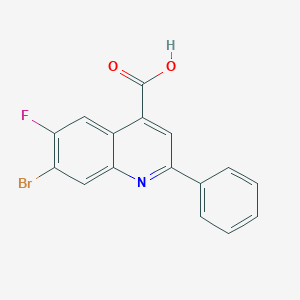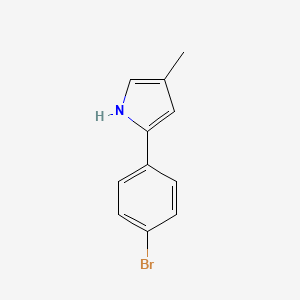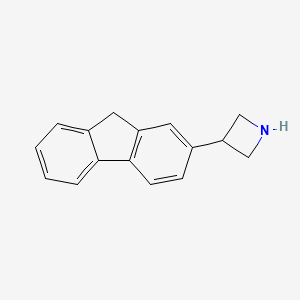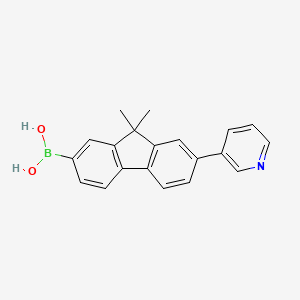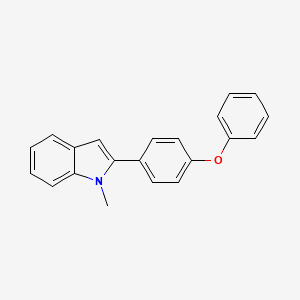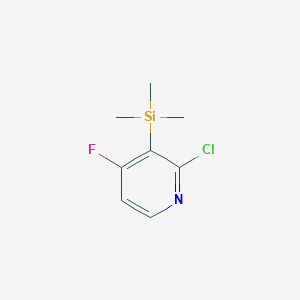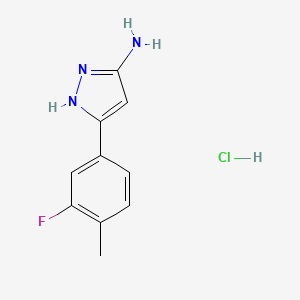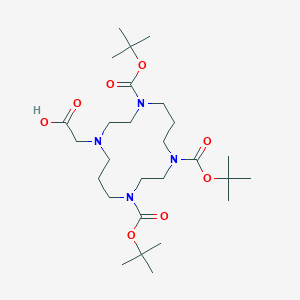
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid is a complex organic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and biochemistry . The compound is characterized by its cyclic structure, which includes four nitrogen atoms and a carboxylic acid group, providing multiple coordination sites for metal ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid typically involves the protection of the nitrogen atoms in 1,4,8,11-tetraazacyclotetradecane (cyclam) with tert-butyloxycarbonyl (Boc) groupsThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like Boc anhydride and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and functionalization steps but utilizes industrial-grade reagents and solvents. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
化学反应分析
Types of Reactions
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected nitrogen atoms can be deprotected under acidic conditions, allowing for further functionalization.
Complexation Reactions: The compound forms stable complexes with metal ions such as copper, nickel, and zinc.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when complexed with metal ions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Complexation: Metal salts like copper(II) chloride and nickel(II) acetate are used under aqueous or organic solvent conditions.
Major Products
Deprotected Cyclam Derivatives: Resulting from the removal of Boc groups.
Metal Complexes: Formed by the coordination of metal ions to the nitrogen atoms in the macrocycle.
科学研究应用
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with the metal ions, stabilizing them and altering their chemical properties . This coordination can affect various molecular targets and pathways, including enzymatic activity and metal ion transport .
相似化合物的比较
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound without Boc protection.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A derivative with methyl groups instead of Boc groups.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: A derivative with acetic acid groups on all nitrogen atoms.
Uniqueness
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid is unique due to its specific combination of Boc protection and acetic acid functionalization. This provides a balance between stability and reactivity, making it suitable for a wide range of applications .
属性
分子式 |
C27H50N4O8 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
2-[4,8,11-tris[(2-methylpropan-2-yl)oxycarbonyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid |
InChI |
InChI=1S/C27H50N4O8/c1-25(2,3)37-22(34)29-14-11-15-31(24(36)39-27(7,8)9)19-18-30(23(35)38-26(4,5)6)13-10-12-28(16-17-29)20-21(32)33/h10-20H2,1-9H3,(H,32,33) |
InChI 键 |
KGMVNFLKVJYADI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



